H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH

Description

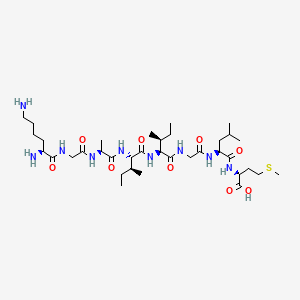

H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH is an octapeptide with the sequence Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met. The peptide features a lysine residue at the N-terminus, followed by glycine, alanine, two consecutive isoleucines, another glycine, leucine, and methionine at the C-terminus. Methionine’s presence may confer redox sensitivity, while the dual isoleucine residues could enhance hydrophobic interactions .

Properties

Molecular Formula |

C36H67N9O9S |

|---|---|

Molecular Weight |

802.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C36H67N9O9S/c1-9-21(5)29(34(51)40-19-28(47)42-26(17-20(3)4)33(50)43-25(36(53)54)14-16-55-8)45-35(52)30(22(6)10-2)44-31(48)23(7)41-27(46)18-39-32(49)24(38)13-11-12-15-37/h20-26,29-30H,9-19,37-38H2,1-8H3,(H,39,49)(H,40,51)(H,41,46)(H,42,47)(H,43,50)(H,44,48)(H,45,52)(H,53,54)/t21-,22-,23-,24-,25-,26-,29-,30-/m0/s1 |

InChI Key |

KEPJUDFQCRIQEJ-QBUMULATSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH: can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

Biochemical Properties

H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH is a synthetic peptide with a unique sequence that contributes to its biological activity. Its molecular structure allows it to interact with various biological systems, making it a candidate for therapeutic applications.

Molecular Structure and Characteristics

- Molecular Formula : C₁₃H₂₄N₄O₄S

- Molecular Weight : Approximately 292.4 g/mol

The peptide's sequence contributes to its stability and interaction with biological receptors, which is crucial for its effectiveness in therapeutic contexts.

Antioxidant Properties

Recent studies have indicated that peptides like this compound exhibit antioxidant properties, which can protect cells from oxidative stress. These properties are particularly beneficial in conditions such as neurodegenerative diseases where oxidative damage plays a significant role.

Anti-inflammatory Effects

Research has shown that certain peptides can modulate inflammatory responses. This compound may have potential applications in treating inflammatory diseases by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways.

Study on Neuroprotection

A study conducted on the effects of peptides on neuronal cells demonstrated that this compound could enhance cell survival under oxidative stress conditions. The peptide was shown to reduce apoptosis in neuronal cells exposed to harmful agents like hydrogen peroxide, thus indicating its potential for neuroprotective therapies.

| Study | Model | Outcome |

|---|---|---|

| Neuroprotection Study | PC12 Cells | Reduced apoptosis and enhanced cell viability under oxidative stress |

Anti-inflammatory Activity

In vitro studies have also explored the anti-inflammatory effects of this compound. The peptide was found to downregulate the expression of inflammatory markers in macrophages, suggesting its potential use in treating chronic inflammatory conditions.

| Study | Model | Outcome |

|---|---|---|

| Inflammatory Response Study | Macrophages | Decreased levels of TNF-α and IL-6 |

Future Directions and Research Opportunities

The applications of this compound are still being explored, with ongoing research focusing on:

- Therapeutic Formulations : Developing formulations for targeted delivery in clinical settings.

- Mechanistic Studies : Investigating the precise mechanisms through which this peptide exerts its biological effects.

- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this peptide in humans.

Mechanism of Action

The mechanism by which H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of molecular events. For instance, this peptide may bind to a receptor on the cell surface, activating intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Chain Length and Complexity : The target octapeptide has a significantly higher molecular weight (~883 Da) compared to shorter analogues (188–263 Da), which may influence membrane permeability and bioavailability.

Hydrophobicity : The dual isoleucine residues in the target peptide enhance hydrophobicity, similar to H-Gly-Ala-Leu-OH (), but unlike H-Gly-Gly-Met-OH, which balances hydrophobicity with glycine’s flexibility .

Functional Motifs : H-Tyr-Gly-Gly-Phe-Leu-Lys-OH () shares a Gly-Gly motif with the target peptide, a sequence often associated with substrate recognition in enzymes like proteases or kinases .

Functional Analogues

Key Observations:

Enzyme Interactions: Shorter peptides like H-Ile-Gly-OH are commonly used as protease substrates, while the target’s extended structure may serve as a substrate for processive enzymes (e.g., aminopeptidases) .

Research Utility : H-Gly-Ala-Leu-OH () is utilized in solubility studies due to its DMSO compatibility, suggesting that the target peptide’s solubility could be solvent-dependent .

Methionine Dynamics : Both H-Gly-Gly-Met-OH and the target peptide contain methionine, making them susceptible to oxidation—a critical factor in storage and experimental design .

Biological Activity

H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH is a peptide that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for precise control over the peptide sequence and structure, which is crucial for its biological activity. The process involves:

- Deprotection : Removal of protective groups from amino acids.

- Coupling : Sequential addition of amino acids using coupling reagents like HBTU or DIC.

- Cleavage : Detachment of the completed peptide from the resin using trifluoroacetic acid (TFA) .

Biological Activities

This compound exhibits various biological activities that can be categorized as follows:

Antimicrobial Activity

Research has indicated that peptides similar to this compound possess antimicrobial properties. For instance, studies have shown that modifications in hydrophobic residues can significantly enhance the antibiofilm activity of peptides . The specific sequence of this compound may contribute to its efficacy against microbial strains.

Neuroprotective Effects

This peptide has been investigated for its role in neuroprotection, particularly concerning amyloid beta aggregation, which is implicated in Alzheimer's disease. The mechanism involves interactions with neuronal cells, potentially leading to reduced toxicity associated with amyloid fibril formation .

Antioxidant Properties

Peptides derived from similar sequences have been reported to exhibit antioxidant effects, reducing oxidative stress in cellular models. This activity is significant for therapeutic applications aimed at mitigating oxidative damage in various diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of peptides closely related to this compound. Below are summarized findings from notable research:

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins. Its structure allows it to form alpha-helices, which are crucial for its membrane-disrupting properties against pathogens. Additionally, the peptide may modulate signaling pathways involved in cell survival and apoptosis, particularly under oxidative stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.